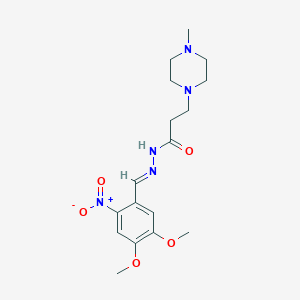
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, also known as DMNPSPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to have antioxidant properties, protecting cells from oxidative stress. At higher concentrations, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can induce oxidative stress and cause cell death. N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has also been shown to affect cellular signaling pathways and gene expression, leading to changes in cell behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has several advantages for lab experiments, including its high solubility in various solvents, ease of synthesis, and low toxicity at low concentrations. However, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide also has some limitations, including its sensitivity to light, which can cause degradation and loss of activity, and its potential to interact with other cellular components, leading to nonspecific effects.
Direcciones Futuras
Several future directions for N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide research can be identified, including the development of new synthesis methods to improve yield and purity, the investigation of the mechanism of action at the molecular level, and the exploration of new applications in fields such as nanotechnology and biomedicine. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide in vivo and to optimize its properties for specific applications.
Métodos De Síntesis
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be synthesized through a multi-step process that involves the reaction of 3-(4-methyl-1-piperazinyl)propanohydrazide with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been extensively studied for its potential applications in various fields such as drug discovery, bioimaging, and photodynamic therapy. In drug discovery, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide has been shown to exhibit anticancer and antimicrobial properties, making it a promising candidate for the development of new drugs. In bioimaging, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be used as a fluorescent probe for detecting and imaging biological molecules and structures. In photodynamic therapy, N'-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide can be used as a photosensitizer to selectively destroy cancer cells.
Propiedades
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O5/c1-20-6-8-21(9-7-20)5-4-17(23)19-18-12-13-10-15(26-2)16(27-3)11-14(13)22(24)25/h10-12H,4-9H2,1-3H3,(H,19,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXGUDRJRAEXNW-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
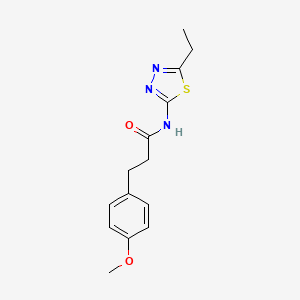

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
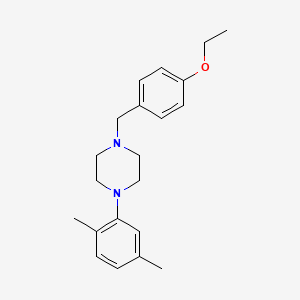
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
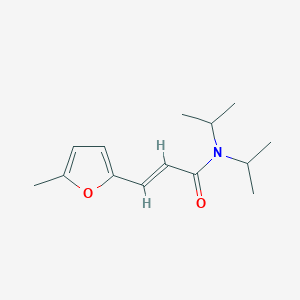
![(cyclopropylmethyl){[5-(3-nitrophenyl)-2-furyl]methyl}propylamine](/img/structure/B5821198.png)
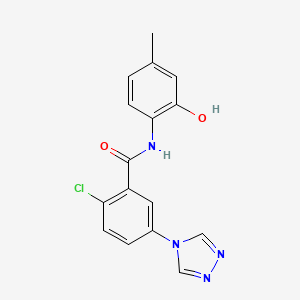
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)